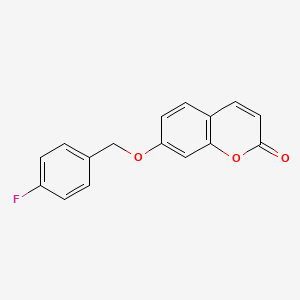

7-((4-fluorobenzyl)oxy)-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-[(4-fluorophenyl)methoxy]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO3/c17-13-5-1-11(2-6-13)10-19-14-7-3-12-4-8-16(18)20-15(12)9-14/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQACDXEJFEWQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 7 4 Fluorobenzyl Oxy 2h Chromen 2 One and Analogues

Overview of Established Coumarin (B35378) Synthesis Strategies Applicable to the 2H-Chromen-2-one Core

Several named reactions have become the cornerstones of coumarin synthesis, each offering a unique pathway to the 2H-chromen-2-one core from different starting materials. benthamdirect.comsciensage.inforesearchgate.net These methods, including the Pechmann condensation, Knoevenagel condensation, Perkin reaction, Wittig reaction, and Claisen and Reformatsky reactions, provide versatile tools for accessing a diverse range of coumarin derivatives. byjus.comjmchemsci.com

Pechmann Condensation Protocols

The Pechmann condensation, first reported by Hans von Pechmann in 1884, is one of the most widely used methods for synthesizing coumarins. numberanalytics.comnumberanalytics.com This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions. numberanalytics.comwikipedia.org The reaction is characterized by its simplicity and efficiency, making it a popular choice for the preparation of various coumarin derivatives. numberanalytics.comsamipubco.com

The mechanism of the Pechmann condensation involves an initial esterification or transesterification between the phenol and the β-ketoester, catalyzed by a strong acid. wikipedia.orgorganic-chemistry.org This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the ortho position of the phenol ring, leading to cyclization. The final step is a dehydration to form the coumarin ring system. numberanalytics.comwikipedia.org

| Catalyst Type | Examples | Reaction Conditions |

| Brønsted Acids | Sulfuric acid (H₂SO₄), Trifluoroacetic acid (TFA), Methanesulfonic acid | Often harsh conditions, though yields can be good. wikipedia.orgorganic-chemistry.org |

| Lewis Acids | Aluminum chloride (AlCl₃), Zinc chloride (ZnCl₂), Titanium(IV) chloride (TiCl₄) | Used to activate the carbonyl group for cyclization. samipubco.comscienceinfo.com |

| Solid Acids | Cation-exchange resins, Nafion resin/silica composites | Offer advantages in terms of reusability and easier product separation. samipubco.com |

With highly activated phenols, such as resorcinol (B1680541), the Pechmann condensation can be performed under much milder conditions, providing a useful route to umbelliferone (B1683723) (7-hydroxy-2H-chromen-2-one) derivatives. wikipedia.org

Knoevenagel Condensation Approaches

The Knoevenagel condensation is another fundamental C-C bond-forming reaction that is widely applied to the synthesis of coumarins, particularly 3-substituted derivatives. scispace.comtandfonline.comnih.gov This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, typically in the presence of a weak base catalyst like piperidine (B6355638) or pyridine. youtube.comcore.ac.uk For coumarin synthesis, a salicylaldehyde (B1680747) derivative is reacted with an active methylene compound such as diethyl malonate, ethyl acetoacetate (B1235776), or malononitrile. youtube.comsmu.ac.za

The reaction proceeds through the formation of a Knoevenagel adduct, which then undergoes an intramolecular cyclization via transesterification, followed by the elimination of a small molecule (like water or ethanol) to afford the coumarin ring. youtube.com Recent advancements have focused on developing milder, more efficient, and environmentally friendly protocols for this condensation, including the use of ionic liquids, microwave irradiation, and solvent-free conditions. scispace.comresearchgate.netsci-hub.se

| Active Methylene Compound | Catalyst | Resulting Coumarin Derivative |

| Diethyl malonate | Piperidine | Coumarin-3-carboxylate derivatives tandfonline.com |

| Ethyl acetoacetate | Morpholine | 3-Acetylcoumarin youtube.com |

| Malononitrile | L-proline in an ionic liquid | Coumarin-3-carbonitrile derivatives nih.gov |

| Meldrum's acid | Sodium azide (B81097) or potassium carbonate | Coumarin-3-carboxylic acids nih.gov |

Perkin Reaction Pathways

The Perkin reaction, discovered by William Henry Perkin in 1868, was the first reported synthesis of coumarin itself. scienceinfo.commdpi.comscienceinfo.com This reaction involves the condensation of an aromatic aldehyde (in this case, salicylaldehyde) with an acid anhydride (B1165640) (such as acetic anhydride) in the presence of an alkali salt of the corresponding carboxylic acid (e.g., sodium acetate), which acts as a weak base. scienceinfo.comsciforum.netresearchgate.net

The mechanism of the Perkin reaction for coumarin synthesis is believed to involve the formation of an O-acetyl salicylaldehyde intermediate. sciforum.net This intermediate then undergoes an intramolecular aldol-type condensation catalyzed by the base, followed by dehydration to yield the coumarin. sciforum.net While historically significant, the Perkin reaction is generally applicable to aromatic aldehydes and is particularly useful for preparing substituted cinnamic acids. scienceinfo.comsathyabama.ac.in

Wittig Reaction Applications

The Wittig reaction, a powerful tool for alkene synthesis, has also been adapted for the construction of the coumarin ring system. researchgate.netoup.comiitk.ac.in This approach typically involves the reaction of a phosphorus ylide with a carbonyl compound. core.ac.uk For coumarin synthesis, an intramolecular Wittig reaction is often employed. researchgate.netrsc.org

In a common strategy, a salicylaldehyde derivative is first converted into a phosphonium (B103445) salt by reaction with a suitable triphenylphosphine (B44618) derivative. researchgate.net Treatment of this salt with a base generates an ylide, which then undergoes an intramolecular reaction with the aldehyde group to form the coumarin's α,β-unsaturated lactone ring. researchgate.net Another approach involves the reaction of a suitable hydroxybenzaldehyde with a Wittig reagent, which can then be cyclized to the corresponding coumarin. sciensage.info The Wittig reaction offers a high degree of control over the formation of the carbon-carbon double bond. researchgate.net

Claisen and Reformatsky Reaction Utilities

The Claisen rearrangement and the Reformatsky reaction also provide routes to the coumarin skeleton. The Claisen rearrangement, a scispace.comscispace.com-sigmatropic rearrangement, can be utilized for the synthesis of coumarins, often involving the rearrangement of an allyl aryl ether intermediate. jmchemsci.commdpi.com

The Reformatsky reaction involves the reaction of a carbonyl compound with an α-haloester in the presence of zinc metal to form a β-hydroxy ester. sciensage.inforesearchgate.net When applied to coumarin synthesis, a salicylaldehyde derivative can be reacted with an α-haloester and zinc to generate an intermediate that can then cyclize to form the coumarin lactone ring. byjus.com

Specific Synthesis of 7-((4-fluorobenzyl)oxy)-2H-chromen-2-one and Direct Derivatives

The synthesis of this compound is not typically achieved in a single step via the classical coumarin formation reactions. Instead, a more practical and common approach involves a two-step synthesis starting from a pre-formed 7-hydroxycoumarin, also known as umbelliferone. This method allows for the introduction of a wide variety of substituents at the 7-position through O-alkylation.

The first step is the synthesis of the 7-hydroxy-2H-chromen-2-one (umbelliferone) core. This can be efficiently accomplished using the Pechmann condensation, reacting resorcinol with a suitable β-ketoester like ethyl acetoacetate under acidic conditions. tandfonline.com

The second step is the O-alkylation of 7-hydroxy-2H-chromen-2-one with a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide or chloride). This is a Williamson ether synthesis, where the phenoxide of the 7-hydroxycoumarin, formed by reaction with a base, acts as a nucleophile and displaces the halide from the 4-fluorobenzyl halide. tandfonline.com

A general procedure for the synthesis of 7-alkoxy-4-methylcoumarins involves suspending the corresponding 7-hydroxy-4-methylcoumarin and a base, such as anhydrous potassium carbonate, in a suitable dry solvent. tandfonline.com The appropriate alkyl halide is then added, and the mixture is heated under reflux. tandfonline.com

| Step | Reaction Type | Starting Materials | Key Reagents | Product |

| 1 | Pechmann Condensation | Resorcinol, Ethyl acetoacetate | Acid catalyst (e.g., H₂SO₄) | 7-hydroxy-4-methyl-2H-chromen-2-one |

| 2 | Williamson Ether Synthesis | 7-hydroxy-4-methyl-2H-chromen-2-one, 4-fluorobenzyl bromide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 7-((4-fluorobenzyl)oxy)-4-methyl-2H-chromen-2-one |

Similarly, for the synthesis of the title compound without the 4-methyl group, 7-hydroxy-2H-chromen-2-one would be the intermediate. This can be synthesized via a Knoevenagel condensation of 2,4-dihydroxybenzaldehyde (B120756) with diethyl malonate, followed by hydrolysis and decarboxylation. rsc.org The subsequent O-alkylation with 4-fluorobenzyl halide would then yield this compound. niscpr.res.in

Synthetic Routes to the 7-((4-fluorobenzyl)oxy) Moiety

The introduction of the 7-((4-fluorobenzyl)oxy) moiety is typically achieved through the Williamson ether synthesis. This classical and efficient method involves the reaction of a 7-hydroxycoumarin precursor with a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide or chloride). The reaction is generally performed in the presence of a weak base and a suitable solvent.

The key starting material for this synthesis is 7-hydroxycoumarin, also known as umbelliferone, which is naturally occurring or can be synthesized through various methods. The phenolic hydroxyl group at the C-7 position is deprotonated by the base to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic benzylic carbon of the 4-fluorobenzyl halide, displacing the halide and forming the desired ether linkage.

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis of 7-((4-fluorobenzyl)oxy) Moiety

| Reactants | Base | Solvent | Conditions |

| 7-Hydroxycoumarin | Potassium carbonate (K₂CO₃) | Acetone (B3395972), DMF | Reflux, room temperature |

| 4-Fluorobenzyl bromide | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to room temperature |

The choice of base and solvent can influence the reaction rate and yield. For instance, stronger bases like sodium hydride can be used in anhydrous solvents like THF for rapid reactions, while weaker bases like potassium carbonate are effective in solvents like acetone or DMF, often requiring heating to proceed at a reasonable rate.

Strategies for Chromen-2-one Core Formation with Subsequent Functionalization

The construction of the fundamental 2H-chromen-2-one (coumarin) core is a well-established field in organic synthesis, with several named reactions being routinely employed. These methods allow for the introduction of various substituents onto the coumarin scaffold, which can then be further modified.

Pechmann Condensation : This is one of the most common methods for synthesizing coumarins. It involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. For the synthesis of 7-hydroxycoumarin derivatives, resorcinol is a common starting material. jetir.orgslideshare.net The reaction of resorcinol with ethyl acetoacetate, for example, yields 7-hydroxy-4-methylcoumarin. jetir.orgslideshare.netyoutube.com The acid catalyst, such as sulfuric acid or polyphosphoric acid, facilitates both the initial transesterification and the subsequent intramolecular cyclization and dehydration to form the coumarin ring. jetir.orgyoutube.com

Knoevenagel Condensation : This reaction provides another versatile route to coumarins, particularly those with a substituent at the C-3 position. nih.gov It involves the condensation of a salicylaldehyde with an active methylene compound, such as diethyl malonate or ethyl acetoacetate, in the presence of a weak base like piperidine or pyridine. nih.govnih.gov The initial condensation is followed by an intramolecular cyclization and elimination of water to form the coumarin ring. youtube.com This method is particularly useful for synthesizing 3-carboxy- or 3-acyl-substituted coumarins. sapub.org

Perkin Reaction : The Perkin reaction involves the condensation of a salicylaldehyde with an acetic anhydride in the presence of sodium acetate. This reaction typically yields coumarin-3-carboxylic acid upon hydrolysis of the intermediate.

Wittig Reaction : The Wittig reaction can also be employed to form the coumarin ring system. This involves the reaction of a salicylaldehyde with a phosphonium ylide derived from an α-haloester.

These core-formation strategies are often designed to produce a coumarin intermediate that is amenable to further functionalization, such as the introduction of the 7-((4-fluorobenzyl)oxy) moiety as described in the previous section.

Advanced Functionalization and Derivatization Strategies for this compound Analogues

Once the basic coumarin scaffold is in place, further modifications can be made to fine-tune its properties. These modifications often target the C-3 and C-4 positions of the coumarin ring, introduce additional halogenated groups, or create hybrid molecules with other heterocyclic systems.

Selective Modifications at the C-3 and C-4 Positions of the Chromen-2-one Core

The C-3 and C-4 positions of the coumarin ring are particularly reactive and offer opportunities for a wide range of chemical transformations.

Vilsmeier-Haack Reaction : This reaction is a powerful tool for introducing a formyl group (-CHO) at the C-3 position of coumarins, particularly those with an electron-donating group at the C-7 position. researchgate.net The reaction employs a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). scite.ailookchem.com The resulting 3-formylcoumarin is a versatile intermediate that can be converted into various other functional groups. For example, it can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or used in condensation reactions to build more complex side chains. nih.gov

Suzuki Coupling : This palladium-catalyzed cross-coupling reaction is a highly effective method for forming carbon-carbon bonds. It can be used to introduce aryl or vinyl substituents at the C-3 or C-4 positions of the coumarin ring. This requires the initial preparation of a halogenated coumarin (e.g., a 3-bromo- (B131339) or 4-chlorocoumarin), which then reacts with a boronic acid in the presence of a palladium catalyst and a base.

Other C-3 and C-4 Modifications : A variety of other reactions can be used to functionalize these positions. For instance, the C-3 position can undergo direct arylation. rsc.org The double bond between C-3 and C-4 can undergo Michael additions, and the C-4 position can be modified through reactions involving 4-hydroxycoumarin (B602359) or 4-chlorocoumarin intermediates.

Table 2: Examples of Selective Modifications at C-3 and C-4 Positions

| Reaction | Position | Reagents | Product |

| Vilsmeier-Haack | C-3 | POCl₃, DMF | 3-Formylcoumarin |

| Suzuki Coupling | C-3 or C-4 | Arylboronic acid, Pd catalyst, base | 3- or 4-Arylcoumarin |

| Direct Arylation | C-3 | Arylboronic acid, KMnO₄, AcOH | 3-Arylcoumarin rsc.org |

Incorporation of Fluorinated Moieties and other Halogenated Substituents

The introduction of fluorine and other halogens into the coumarin structure is a common strategy to modulate the biological activity of the molecule. nih.gov Fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity.

Fluorinated coumarin analogues can be synthesized in several ways:

Starting from fluorinated precursors : One of the most direct methods is to use a fluorinated phenol or salicylaldehyde in the initial coumarin ring formation reaction (e.g., Pechmann or Knoevenagel condensation). nih.govacs.org For example, the Pechmann condensation of a fluorinated resorcinol can yield a coumarin with fluorine atoms on the benzene (B151609) ring. acs.orgacs.org

Direct halogenation : The coumarin ring itself can be directly halogenated. thieme.de The regioselectivity of this reaction depends on the reaction conditions and the existing substituents on the coumarin ring. For instance, bromination can occur at various positions, including C-3, C-6, and C-8. mdpi.com

The incorporation of a 4-fluorobenzyl group at the 7-position, as in the title compound, is an example of introducing a fluorinated moiety on a side chain. This is often done to explore specific interactions with biological targets.

Synthesis of Hybrid Structures (e.g., Coumarin-Benzimidazole, Coumarin-Triazole Conjugates)

Creating hybrid molecules that combine the coumarin scaffold with other pharmacologically active heterocyclic rings is a promising strategy for developing new therapeutic agents.

Coumarin-Benzimidazole Conjugates : These hybrids are often synthesized by condensing a coumarin derivative containing a reactive functional group with a substituted o-phenylenediamine (B120857). nih.gov For example, a 3-formylcoumarin can react with an o-phenylenediamine to form a coumarin-benzimidazole hybrid. researchgate.net Alternatively, a coumarin-3-carboxylic acid can be coupled with an o-phenylenediamine. These compounds have shown potential as anticancer agents. nih.govtandfonline.com

Coumarin-Triazole Conjugates : The synthesis of coumarin-triazole hybrids is frequently achieved using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". asianpubs.orgnih.govtandfonline.com This reaction provides a highly efficient and regioselective method for linking a coumarin bearing an azide group with a terminal alkyne, or vice versa. tandfonline.comnih.gov The resulting 1,4-disubstituted 1,2,3-triazole linker serves to connect the coumarin core to another molecule of interest. tandfonline.comnih.govnih.gov These hybrids have been investigated for a wide range of biological activities, including anticancer properties. frontiersin.org

Table 3: Common Linkage Strategies for Coumarin Hybrids

| Hybrid Type | Key Reaction | Linker Formed |

| Coumarin-Benzimidazole | Condensation | Direct fusion or via a short chain |

| Coumarin-Triazole | Azide-Alkyne Cycloaddition (Click Chemistry) | 1,2,3-Triazole ring |

Advanced Spectroscopic and Structural Elucidation Techniques in Research on 7 4 Fluorobenzyl Oxy 2h Chromen 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: Proton NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. For 7-((4-fluorobenzyl)oxy)-2H-chromen-2-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the coumarin (B35378) core and the 4-fluorobenzyl group. The protons on the coumarin ring system typically appear as doublets and doublets of doublets in the aromatic region. mdpi.com The vinylic protons of the α,β-unsaturated lactone system have characteristic chemical shifts. The benzylic protons (-O-CH₂-) would appear as a singlet, while the protons on the 4-fluorophenyl ring would exhibit a characteristic AA'BB' system, appearing as two doublets of doublets due to both proton-proton and proton-fluorine coupling.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Coumarin H-3 | ~6.3-6.5 | d (Doublet) |

| Coumarin H-4 | ~7.8-8.1 | d (Doublet) |

| Coumarin H-5 | ~7.5-7.8 | d (Double-t) |

| Coumarin H-6, H-8 | ~6.8-7.0 | m (Multiplet) |

| Benzylic -CH₂- | ~5.1-5.3 | s (Singlet) |

| Fluorophenyl H-2', H-6' (ortho to F) | ~7.1-7.3 | t (Triplet) or dd (Doublet of doublets) |

| Fluorophenyl H-3', H-5' (meta to F) | ~7.4-7.6 | dd (Doublet of doublets) |

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. The spectrum of this compound would show signals for the carbonyl carbon of the lactone, the olefinic carbons, the aromatic carbons of both rings, and the benzylic carbon. The carbon atoms of the fluorophenyl ring will exhibit splitting due to coupling with the ¹⁹F nucleus (C-F coupling), which is a key diagnostic feature. Specifically, the carbon directly bonded to fluorine (C-4') will show a large coupling constant, with smaller couplings observed for the ortho (C-3'/C-5') and meta (C-2'/C-6') carbons. mdpi.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Lactone C=O (C-2) | ~160-162 |

| Aromatic/Olefinic Cs | ~102-163 |

| Benzylic -CH₂- | ~70-71 |

¹⁹F NMR: As the compound contains a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable and sensitive tool for characterization. chemrxiv.orgnih.gov The ¹⁹F nucleus has a spin of I=½ and 100% natural abundance, making this technique highly sensitive. nih.gov The spectrum for this compound is expected to show a single resonance for the fluorine atom on the benzyl (B1604629) group. The chemical shift of this signal is highly sensitive to the electronic environment. nih.gov This signal would likely appear as a multiplet due to coupling with the ortho-protons on the phenyl ring.

High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with HRMS (ESI-MS) that allows for the analysis of molecules with minimal fragmentation. researchgate.net

For this compound, HRMS would be used to confirm its molecular formula, C₁₆H₁₁FO₃. The technique measures the mass-to-charge ratio (m/z) of the molecular ion to four or more decimal places. This experimental value is then compared to the theoretical exact mass calculated from the atomic masses of the most abundant isotopes of carbon, hydrogen, fluorine, and oxygen. The close agreement between the experimental and theoretical mass confirms the elemental composition and, by extension, the molecular weight. Typically, protonated molecular ions [M+H]⁺ or sodium adducts [M+Na]⁺ are observed. rsc.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₁FO₃ |

| Calculated Exact Mass | 270.0692 |

| Expected Ion Peak [M+H]⁺ | 271.0765 |

| Expected Ion Peak [M+Na]⁺ | 293.0584 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and these absorptions are detected.

The IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is expected for the carbonyl (C=O) stretching of the α,β-unsaturated lactone. Other significant peaks would include those for the aromatic C=C stretching, the asymmetric and symmetric stretching of the C-O-C ether linkage, and the C-F bond stretch. mdpi.comnist.gov

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| C=O Stretch (α,β-unsaturated lactone) | ~1710-1740 |

| C=C Stretch (Aromatic) | ~1500-1620 |

| C-O-C Stretch (Ether) | ~1050-1260 |

| C-F Stretch | ~1000-1250 |

Structure Activity Relationship Sar and Mechanistic Elucidation of 7 4 Fluorobenzyl Oxy 2h Chromen 2 One Derivatives

Impact of Substituent Variation on Biological Efficacy

The biological profile of 7-((4-fluorobenzyl)oxy)-2H-chromen-2-one and its analogs is highly dependent on the nature and position of various substituents. Key areas of modification include the 4-fluorobenzyl group, the core chromen-2-one (coumarin) scaffold, and the introduction of diverse linkers and heterocyclic systems.

Role of the 4-Fluorobenzyl Moiety in Pharmacological Profiles

The 4-fluorobenzyl moiety attached to the 7-oxy position of the coumarin (B35378) ring plays a significant role in modulating the pharmacological effects of the parent compound. The introduction of electron-withdrawing groups, such as the fluorine atom on the benzyl (B1604629) ring, can enhance the cytotoxic effects of these derivatives. For instance, a related compound, 7-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-one, demonstrated increased cytotoxic effects in human hepatoma (QGY-7701) and colon carcinoma (SW480) cell lines when compared to the natural coumarin, geiparvarin. nih.gov This suggests that the electronic properties of the fluorobenzyl group contribute to the molecule's ability to interact with biological targets.

Significance of Substitution Patterns on the Chromen-2-one Core (e.g., C-3, C-4, C-7)

Substitutions on the chromen-2-one (coumarin) core are fundamental to the biological activity and therapeutic application of its derivatives. mdpi.com The positions C-3, C-4, and C-7 are particularly important for introducing structural diversity and tuning the pharmacological properties.

The biological activities of coumarins are closely related to the substitution patterns on the main coumarin nucleus. mdpi.com For example, derivatives with substitutions at the C-3 and C-4 positions can exhibit significant anti-inflammatory activity. mdpi.com Research has shown that introducing polar substituents at the C-4 position of 7-benzyloxycoumarins can lead to potent and selective monoamine oxidase B (MAO-B) inhibitors. nih.gov This highlights the importance of the C-4 position in directing the molecule's interaction with specific enzyme active sites. nih.gov

Influence of Bridging Linkers and Heterocyclic Conjugates (e.g., triazole, benzimidazole)

The integration of bridging linkers and heterocyclic systems, such as triazoles and benzimidazoles, with the coumarin scaffold has emerged as a promising strategy for developing new therapeutic agents. nih.govnih.gov These linkers can influence the molecule's solubility, flexibility, and ability to interact with biological targets.

For example, the conjugation of coumarins with 1,2,4-triazole (B32235) and imidazole (B134444) motifs has been investigated for antifungal activity. nih.gov Studies on coumarin-benzimidazole derivatives have revealed their potential as anti-inflammatory agents. mdpi.com Specifically, the compound 3-(1H-benzo[d]imidazol-2-yl)-6-chloro-2H-chromen-2-one was identified as a candidate for developing new anti-inflammatory agents with protective effects on the gastric mucosa. mdpi.com The incorporation of these heterocyclic rings can introduce additional hydrogen bonding sites and aromatic interactions, enhancing the binding affinity of the molecule to its target. The use of a triazole linker to attach the 4-fluorobenzyl group has been shown to produce compounds with significant cytotoxic effects. nih.gov

| Compound/Derivative Class | Key Structural Feature | Observed Biological Activity/Property | Reference |

|---|---|---|---|

| 7-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-one | 4-fluorobenzyl moiety | Increased cytotoxic effects in cancer cell lines | nih.gov |

| 7-[(m-halogeno)benzyloxy]coumarins with polar substituents at C-4 | Substitution at C-4 | Potent and selective MAO-B inhibition | nih.gov |

| Coumarin-chalcone hybrids | Substitution at C-3 | Acetylcholinesterase and butyrylcholinesterase inhibition | nih.gov |

| Coumarin-benzimidazole derivatives | Benzimidazole conjugate | Anti-inflammatory activity | mdpi.com |

| Coumarins with 1,2,4-triazole and imidazole motifs | Triazole/imidazole conjugate | Antifungal activity | nih.gov |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides powerful tools for understanding the electronic structure and reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis offer deep insights into the molecular properties that govern biological activity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the structural and energetic characteristics of molecules. asrjetsjournal.org It provides precise information for evaluating molecular properties and determining the chemical reactivity sites of coumarin derivatives. asrjetsjournal.org DFT calculations can be used to analyze the distribution of electron density, identify electrophilic and nucleophilic sites, and predict the stability of different conformations. thenucleuspak.org.pk

Hirschfield population analysis, a method based on DFT, can be employed to locate reactive sites on the coumarin molecule. asrjetsjournal.org Furthermore, the molecular electrostatic potential (MEP) investigation, also derived from DFT calculations, helps in identifying the preferred locations for electrophilic and nucleophilic attacks on coumarin molecules. thenucleuspak.org.pkresearchgate.net These computational analyses are crucial for understanding how this compound and its derivatives might interact with biological macromolecules.

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity and Kinetic Stability

Frontier Molecular Orbital (FMO) theory is a model that approximates reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.com The energies of the HOMO and LUMO and the energy gap between them are key indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net

A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. taylorandfrancis.com By analyzing the FMOs of this compound, researchers can predict its reactivity towards various biological targets. This analysis, often performed in conjunction with DFT calculations, provides a theoretical foundation for understanding the molecule's pharmacological profile and for designing new derivatives with enhanced activity. researchgate.netresearchgate.net

| Computational Method | Key Parameters/Analyses | Insights Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, Hirschfield population analysis, Molecular Electrostatic Potential (MEP) | Determination of reactive sites, prediction of electrophilic/nucleophilic attack locations, and overall molecular stability | asrjetsjournal.orgthenucleuspak.org.pkresearchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | HOMO energy, LUMO energy, HOMO-LUMO energy gap | Prediction of chemical reactivity, kinetic stability, and electron-donating/accepting capabilities | researchgate.nettaylorandfrancis.comresearchgate.net |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stabilization Energy

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions. nih.gov It provides a localized, Lewis-like description of molecular bonding, allowing for the quantitative analysis of charge transfer and hyperconjugative interactions between donor (filled) and acceptor (unfilled) orbitals. uba.armaterialsciencejournal.org This analysis is crucial for understanding the forces that stabilize molecular complexes and dictate their structural preferences.

For instance, in studies of related coumarin derivatives, NBO analysis has been employed to confirm the presence and strength of intermolecular hydrogen bonds, such as N—H⋯O and C—H⋯O interactions. nih.gov These interactions arise from the delocalization of electron density from a lone pair of a Lewis base (e.g., the oxygen atom) into the antibonding orbital of a Lewis acid (e.g., an X-H bond). nih.gov The stabilization energies associated with these interactions provide quantitative insight into their contribution to the crystal packing and conformational stability of the molecules. nih.gov

The analysis of intramolecular charge transfer (ICT) within these molecules is also a key aspect of NBO studies. materialsciencejournal.org For example, the interaction between a lone pair on a heteroatom (like oxygen or nitrogen) and an adjacent π* antibonding orbital can lead to significant charge delocalization and stabilization. The magnitude of this stabilization is reflected in the corresponding E(2) value. materialsciencejournal.org Understanding these electronic effects is vital for rationalizing the structure-activity relationships of this compound derivatives.

Molecular Docking Simulations for Ligand-Target Binding Prediction and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. dergipark.org.tr This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule, such as this compound, and its biological target. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their energetic favorability. distantreader.org

For coumarin derivatives, molecular docking studies have been crucial in identifying potential biological targets and elucidating the key interactions that govern their binding. nih.gov These simulations can reveal critical hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues in the active site of an enzyme or receptor. nih.govresearchgate.net For example, in the context of monoamine oxidase B (MAO-B) inhibition, docking studies have provided insights into how coumarin-based inhibitors orient themselves within the enzyme's active site. nih.govnih.gov

The binding affinity, often expressed as a docking score or estimated free energy of binding (e.g., in kcal/mol), provides a prediction of the ligand's potency. dergipark.org.tr A lower binding energy generally indicates a more stable ligand-receptor complex and, consequently, higher inhibitory activity. ceon.rs Docking simulations for various 7-benzyloxy-2H-chromen-2-one derivatives have helped to rationalize their structure-activity relationships, explaining why certain substitutions on the coumarin or benzyl rings lead to enhanced or diminished activity. nih.govmdpi.com

The accuracy of molecular docking predictions is often validated by comparing the computational results with experimental data, such as IC50 values from enzyme inhibition assays. nih.gov A strong correlation between predicted binding affinities and experimentally determined activities lends confidence to the docking protocol and the predicted binding modes. distantreader.org These validated models can then be used for virtual screening of large compound libraries to identify new and more potent derivatives. distantreader.org

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the dynamic behavior of biological macromolecules and their complexes with ligands. This technique is particularly valuable for assessing the stability of a ligand-protein complex predicted by molecular docking and for observing conformational changes that may occur upon ligand binding. rsc.org

In the study of this compound derivatives, MD simulations can be employed to refine the static picture provided by molecular docking. nih.gov An MD simulation starts with the docked pose of the ligand in the receptor's binding site and simulates its behavior in a more realistic environment, typically including explicit solvent molecules and ions, over a period of nanoseconds to microseconds. nih.gov

Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the protein and ligand atoms, which indicates the stability of the complex over time. nih.gov A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. The root-mean-square fluctuation (RMSF) of individual amino acid residues can reveal which parts of the protein become more or less flexible upon ligand binding. nih.gov

Furthermore, MD simulations allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. rsc.org The persistence of these interactions throughout the simulation provides strong evidence for their importance in stabilizing the complex. By observing the dynamic behavior of the ligand and receptor, researchers can gain a deeper understanding of the binding mechanism and the factors that contribute to high binding affinity and selectivity. This information is critical for the rational design of more effective and specific inhibitors based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Analysis (e.g., CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful for understanding the structural requirements for potent biological activity. nih.gov

These methods work by aligning a set of molecules with known activities and then calculating various molecular fields (e.g., steric, electrostatic, hydrophobic) around them. sci-hub.st Statistical techniques, such as partial least squares (PLS) analysis, are then used to correlate the variations in these fields with the observed biological activities. nih.gov The resulting 3D-QSAR models are often visualized as contour maps, which highlight the regions in space where specific physicochemical properties are predicted to enhance or diminish activity. nih.gov

CoMFA focuses on steric and electrostatic fields, providing insights into how the shape and charge distribution of a molecule influence its interaction with a biological target. mdpi.comCoMSIA , in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields, often providing a more detailed picture of the intermolecular interactions. nih.gov

For a series of this compound derivatives, a 3D-QSAR study would involve:

Building a dataset of compounds with their experimentally determined biological activities (e.g., IC50 values).

Aligning the structures of these compounds based on a common scaffold.

Generating CoMFA and CoMSIA fields and building predictive models.

Validating the models using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). semanticscholar.org

The resulting contour maps can guide the design of new derivatives with improved potency. For example, a map might indicate that a bulky, electropositive substituent at a particular position on the coumarin ring is favorable for activity, while a hydrophobic group at another position is detrimental. semanticscholar.org Such information is invaluable for lead optimization in drug discovery.

Theoretical Studies of Photophysical Properties and Solvent Interactions (e.g., TD-DFT)

Theoretical studies, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are essential for understanding the photophysical properties of molecules like this compound. rsc.org These properties, including absorption and fluorescence spectra, are governed by electronic transitions between different energy levels within the molecule. TD-DFT calculations can predict the energies of these transitions, which correspond to the wavelengths of maximum absorption (λ_abs) and emission (λ_em). mdpi.com

The interaction of a molecule with its surrounding solvent can significantly influence its photophysical properties. researchgate.net Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a common phenomenon for coumarin derivatives. dntb.gov.ua TD-DFT calculations can model these solvent effects, often by using implicit solvent models, to predict how properties like the Stokes shift (the difference between the absorption and emission maxima) will change with solvent polarity. mdpi.com An increase in the Stokes shift with increasing solvent polarity often indicates a larger dipole moment in the excited state compared to the ground state, which is characteristic of intramolecular charge transfer (ICT) upon excitation. mdpi.com

These theoretical studies can provide valuable insights into the electronic structure of this compound and its derivatives. rsc.org By analyzing the molecular orbitals involved in the electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can understand the nature of the excited states and the charge redistribution that occurs upon photoexcitation. matilda.science This knowledge is not only fundamental to understanding the molecule's fluorescence but can also be relevant to its interactions with biological systems, as changes in electronic distribution can affect its binding properties.

Biochemical Pathway Analysis and Target Identification

The identification of the specific biochemical pathways and molecular targets that are modulated by this compound and its derivatives is a critical step in understanding their mechanism of action. This process often involves a combination of experimental and computational approaches to pinpoint the enzymes, receptors, or other proteins with which these compounds interact to elicit a biological response.

Biochemical assays are employed to screen the compounds against a panel of potential targets. For coumarin derivatives, which are known to interact with a wide range of biological systems, this could include enzymes such as cholinesterases, monoamine oxidases, and carbonic anhydrases. nih.govmdpi.comunica.it The results from these screens can identify initial "hits" that show significant activity against a particular target.

Once a primary target is identified, further studies are conducted to confirm the interaction and to understand its functional consequences. This may involve cellular assays to determine if the compound affects the activity of the target protein within a living cell and influences downstream signaling pathways. Computational methods, such as inverse docking, can also be used to screen a compound against a large database of protein structures to predict potential binding partners.

Enzyme Inhibition Kinetics and Selectivity Profiling

Enzyme inhibition kinetics studies are performed to characterize the mechanism by which a compound inhibits its target enzyme. beilstein-institut.de These studies involve measuring the rate of the enzymatic reaction at various concentrations of the substrate and the inhibitor. nih.gov The data are then analyzed using models such as the Michaelis-Menten equation to determine key kinetic parameters. youtube.com

The primary modes of reversible enzyme inhibition are:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum reaction velocity (Vmax). nih.gov

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. This decreases Vmax but does not change Km. youtube.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km. youtube.com

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. nih.gov

By plotting the kinetic data in various ways (e.g., Lineweaver-Burk plots, Dixon plots), the mode of inhibition and the inhibition constant (Ki), which represents the binding affinity of the inhibitor for the enzyme, can be determined. nih.govnih.gov

Protein Binding Studies and Interaction Mechanisms

The interaction of coumarin derivatives with proteins is a critical determinant of their pharmacokinetic and pharmacodynamic properties. Studies on analogous compounds reveal significant binding to both transport proteins and enzymes.

Human Serum Albumin (HSA) is a primary carrier protein in the bloodstream, and the binding of drug candidates to HSA can influence their distribution and half-life. Research on various 7-hydroxy-4-methyl coumarin derivatives has demonstrated specific binding to HSA. nih.gov The binding constants for these derivatives were determined to be in the range of (0.606±0.01)×10⁵ M⁻¹ to (1.957±0.01)×10⁵ M⁻¹, indicating a strong interaction. nih.gov Molecular docking and dynamics simulations suggest that these coumarin derivatives likely bind to the IB subdomain of HSA. nih.gov For instance, 7-geranyloxycoumarin has been shown to form a ground state complex with bovine serum albumin (BSA), a protein structurally homologous to HSA, primarily through hydrogen bonds and van der Waals interactions.

Beyond transport proteins, coumarin derivatives have been extensively studied as inhibitors of enzymes such as Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE), which are key targets in neurodegenerative diseases. acs.orgnih.govnih.gov Docking studies and structure-activity relationship analyses of 7-[(m-halogeno)benzyloxy]coumarins have provided insights into the enzyme-inhibitor binding interactions. nih.gov For example, the crystal structure of MAO-B in complex with a 7-(3-chlorobenzyloxy)coumarin derivative revealed specific conformational changes at the entrance of the enzyme's cavity, highlighting the precise fit of the inhibitor. acs.org The coumarin moiety and the benzyloxy linker are oriented longitudinally within the rigid enzyme cavity. nih.gov

| Compound Derivative | Target Protein | Binding Affinity (Ki/IC50/Kd) | Method |

|---|---|---|---|

| 7-hydroxy-4-methyl coumarin derivatives | Human Serum Albumin (HSA) | K_b = (0.606-1.957) x 10⁵ M⁻¹ | Fluorescence Spectroscopy |

| 7-((3-chlorobenzyl)oxy)-4-((methylamino)methyl)-2H-chromen-2-one (NW-1772) | Monoamine Oxidase B (MAO-B) | IC50 in nanomolar range | Enzyme Inhibition Assay |

| 7-[(4-{[benzyl(methyl)amino]methyl}benzyl)oxy]-4-(hydroxymethyl)-2H-chromen-2-one | Acetylcholinesterase (AChE) | IC50 in sub-micromolar range | Enzyme Inhibition Assay |

| 7-geranyloxycoumarin (Auraptene) | Bovine Serum Albumin (BSA) | Strong binding indicated | Spectroscopic and Docking Studies |

Cellular Pathway Modulation Investigations and Receptor Affinity Studies (e.g., 5-HT1A receptors)

The 7-oxycoumarin scaffold linked to an arylpiperazine moiety has been a focal point of research for its high affinity for serotonin (B10506) receptors, particularly the 5-HT1A subtype, which is implicated in mood and anxiety disorders. mdpi.comnih.govmdpi.com The nature of the substituent on the coumarin ring, the length of the alkyl linker, and the substitution pattern on the arylpiperazine ring all significantly influence receptor affinity and functional activity.

Numerous studies have demonstrated that 7-alkoxycoumarin derivatives bearing an arylpiperazine group exhibit high, often nanomolar, affinity for 5-HT1A receptors. mdpi.comresearchgate.net For instance, derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) have shown high affinities for 5-HT1A receptors, with some compounds exhibiting Ki values in the sub-nanomolar range (e.g., 0.5 nM and 0.6 nM). nih.gov Molecular docking studies suggest that these compounds bind to the 5-HT1A receptor in a manner comparable to known agonists and antagonists. mdpi.comresearchgate.net The interaction often involves key amino acid residues within the receptor's binding pocket. The length of the linker between the coumarin and piperazine (B1678402) moieties is also crucial, with propoxy and butoxy linkers generally showing higher affinity than shorter or longer chains. researchgate.net

In terms of functional activity, many of these coumarin derivatives act as antagonists at the 5-HT1A receptor. mdpi.comnih.gov For example, 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl) piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one displayed a significant 5-HT1A antagonistic profile. researchgate.netresearchgate.net

Beyond serotonin receptors, other coumarin derivatives have been shown to modulate cellular signaling pathways involved in cell growth and inflammation. For instance, certain synthetic coumarin derivatives have exhibited cytotoxic effects against cancer cell lines by inhibiting the PI3K/AKT signaling pathway. nih.gov While this research was not on 7-benzyloxy derivatives, it points to the broader potential of the coumarin scaffold to influence key cellular pathways.

| Compound Derivative | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.78 nM |

| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.57 nM |

| 8-acetyl-7-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}-4-methylcoumarin | 5-HT1A | 0.60 nM |

| 8-acetyl-7-hydroxy-4-methylcoumarin derivative (Compound 6a) | 5-HT1A | 0.5 nM |

| 8-acetyl-7-hydroxy-4-methylcoumarin derivative (Compound 10a) | 5-HT1A | 0.6 nM |

Future Directions and Research Perspectives on 7 4 Fluorobenzyl Oxy 2h Chromen 2 One

Rational Design and Development of Novel Analogues with Enhanced Potency and Selectivity

The rational design of new molecules is a cornerstone of modern drug discovery. For 7-((4-fluorobenzyl)oxy)-2H-chromen-2-one, future efforts will likely focus on systematic structural modifications to enhance its potency and selectivity for specific biological targets. Research on related 7-O-substituted coumarins has provided a strong foundation for this approach. For example, in the pursuit of monoamine oxidase B (MAO-B) inhibitors for neurodegenerative diseases, analogues of 7-[(m-halogeno)benzyloxy]coumarins were designed and synthesized. nih.gov This work revealed that the introduction of polar substituents at position 4 could yield compounds with nanomolar inhibitory activity and high selectivity for MAO-B. nih.gov

Future design strategies for analogues of this compound could explore:

Modification of the Benzyl (B1604629) Group : Altering the position of the fluorine atom on the benzyl ring (e.g., to the 2- or 3-position) or introducing additional substituents could modulate binding affinity and pharmacokinetic properties. The presence and position of a halogen can significantly impact biological activity. nih.gov

Scaffold Derivatization : Introducing diverse functional groups at other positions of the coumarin (B35378) ring, particularly C3 and C4, which are known to be critical for various biological activities. nih.gov

Isosteric Replacement : Replacing the ether linkage with other functional groups like amides, sulfonamides, or esters to explore different physicochemical properties and binding interactions.

Improving Physicochemical Properties : As demonstrated with 4-amino-2H-benzo[h]chromen-2-one analogues, rational modifications can be made to improve properties like water solubility, which is critical for bioavailability. nih.gov

The following table summarizes examples of rationally designed coumarin derivatives and their observed activities, providing a template for future design efforts.

| Compound Class | Modification Strategy | Target/Activity | Reference |

| 7-[(m-halogeno)benzyloxy]coumarins | Introduction of polar substituents at C4 | Potent and selective MAO-B inhibition | nih.gov |

| 4-Amino-2H-benzo[h]chromen-2-one Analogues | Addition of diamino groups and salt formation | Improved water solubility and potent cytotoxicity | nih.gov |

| 7-(substituted benzylideneamino)-4-methyl-2H-chromen-2-one | Synthesis of Schiff' base derivatives | Anti-inflammatory and analgesic activity | nih.gov |

| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines | Buchwald–Hartwig cross-coupling to add aryl groups | Anticancer activity | mdpi.com |

Integration of Advanced Computational Design Approaches in Drug Discovery

Computational tools are indispensable for accelerating drug discovery by providing insights into molecular interactions and predicting the activity of novel compounds. For this compound and its future analogues, integrating advanced computational approaches will be crucial.

Molecular docking studies have been successfully used to understand the binding of coumarin derivatives to their protein targets. For instance, docking simulations of 7-[(m-halogeno)benzyloxy]coumarins provided valuable insights into the enzyme-inhibitor interactions within the active site of MAO-B. nih.gov Similarly, docking was used to correlate the structure of novel chromene-based azo chromophores with their antimicrobial and anticancer activity. nih.gov

Future computational work should involve:

Molecular Docking : To predict the binding modes and affinities of novel analogues against a panel of potential targets (e.g., kinases, carbonic anhydrases, MAO, acetylcholinesterase). nih.govresearchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations : To study the dynamic behavior of the ligand-protein complex, assess the stability of binding poses, and understand conformational changes that may occur upon binding. researchgate.net

Quantum Mechanics (QM) Calculations : To accurately model electronic properties and reaction mechanisms, which can aid in understanding reactivity and metabolism.

Pharmacophore Modeling : To identify the key chemical features responsible for a specific biological activity, guiding the design of new compounds with a higher probability of being active.

These computational studies, when used in conjunction with experimental data from X-ray crystallography and NMR, can create a powerful feedback loop for the iterative refinement and optimization of lead compounds. researchgate.netnih.gov

Exploration of Novel Therapeutic Applications Beyond Current Findings

The coumarin scaffold is considered a "privileged structure" due to its ability to interact with a wide variety of biological targets. mdpi.com While the precise therapeutic profile of this compound is yet to be fully elucidated, the broad activities of its structural class suggest numerous avenues for exploration.

Future research should systematically screen the compound and its novel analogues against diverse therapeutic targets. Potential applications to investigate include:

Neurodegenerative Diseases : Based on the potent MAO-B inhibition shown by similar 7-O-benzyl coumarins, this compound is a candidate for development as a treatment for Parkinson's or Alzheimer's disease. nih.gov The synergistic inhibition of both MAO-B and acetylcholinesterase (AChE) is a promising strategy for Alzheimer's, and coumarins have shown potential as dual-target inhibitors. researchgate.netacs.org

Oncology : Coumarin derivatives exhibit significant anticancer activity through diverse mechanisms, including the inhibition of carbonic anhydrase (an enzyme associated with tumor progression), disruption of microtubule polymerization, and induction of apoptosis. mdpi.comnih.gov Analogues could be tested against various cancer cell lines, such as breast, colon, and lung cancer. nih.gov

Inflammatory and Pain Disorders : Many coumarin derivatives possess anti-inflammatory and analgesic properties. ontosight.ainih.gov The potential of this compound in models of inflammation and pain should be evaluated.

Infectious Diseases : Antimicrobial activity is a well-documented property of the coumarin family, making this compound a candidate for development into new antibacterial or antifungal agents. ontosight.airesearchgate.net

Investigation of Synergistic Effects with Established Therapeutic Agents

Combination therapy, which utilizes drugs with different mechanisms of action, is a cornerstone of treatment for complex diseases like cancer and infectious diseases. Investigating the potential of this compound to act synergistically with existing drugs could reveal new therapeutic strategies with improved efficacy and reduced side effects.

Future research in this area should be directed by the compound's identified mechanism of action. For example:

If the compound is confirmed as a potent anticancer agent, it could be tested in combination with standard chemotherapeutic drugs (e.g., taxanes, platinum-based drugs) to see if it can enhance their efficacy or overcome resistance.

If it functions as an MAO-B inhibitor, its synergistic effects with L-DOPA for the treatment of Parkinson's disease would be a logical avenue of investigation.

As a potential antimicrobial, its ability to enhance the activity of established antibiotics, particularly against resistant strains, would be a high-priority research area.

These studies would involve in vitro and in vivo models to quantify the degree of synergy and to elucidate the molecular basis for the enhanced therapeutic effect.

Methodological Advancements in Synthesis and Derivatization Techniques

Efficient and versatile synthetic methodologies are essential for generating libraries of analogues for biological screening. The synthesis of this compound is likely achieved via a Williamson ether synthesis, starting from 7-hydroxy-2H-chromen-2-one (umbelliferone) and 4-fluorobenzyl halide. While effective, future research could focus on advancing these synthetic techniques.

Areas for methodological advancement include:

Greener Synthesis : Developing more environmentally friendly synthetic routes that use less hazardous solvents, reduce waste, and operate at lower temperatures.

One-Pot Reactions : Designing multi-step reactions that can be carried out in a single reaction vessel to improve efficiency and yield, such as the cascade hydrogenation and reductive amination used for related scaffolds. mdpi.com

Novel Derivatization Methods : Exploring new catalytic methods (e.g., C-H activation) to directly functionalize the coumarin core at various positions, allowing for the rapid creation of diverse analogues.

Flow Chemistry : Utilizing continuous flow reactors to improve reaction control, scalability, and safety for key synthetic steps.

Improvements in synthesis, such as the development of expeditious and high-yield protocols, are critical for accelerating the drug discovery and development process for this class of compounds. mdpi.com The synthesis of 4-(prop-2-ynyloxy)-2H-chromen-2-one from 4-hydroxycoumarin (B602359) demonstrates a straightforward alkylation that serves as a template for producing intermediates for further derivatization via click chemistry. nih.gov

Q & A

Basic: What synthetic strategies are recommended for 7-((4-fluorobenzyl)oxy)-2H-chromen-2-one?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core Formation: Construct the chromen-2-one core via acid-catalyzed Pechmann condensation between a phenol derivative (e.g., resorcinol) and a β-keto ester. Optimal conditions include sulfuric acid as a catalyst and temperatures of 80–100°C .

Fluorobenzyl Coupling: Introduce the 4-fluorobenzyl group via nucleophilic aromatic substitution or Mitsunobu reaction. For example, react the hydroxylated chromen-2-one intermediate with 4-fluorobenzyl bromide in the presence of K₂CO₃/DMF at 60–80°C .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Key Data:

- Yield optimization requires strict control of reaction time (8–12 hrs) and stoichiometry (1:1.2 molar ratio for fluorobenzyl bromide) .

- Impurities often arise from incomplete substitution or over-oxidation; monitor via TLC (Rf = 0.3–0.4 in hexane:EtOAc 3:1) .

Basic: How is purity validated for this compound in pharmaceutical research?

Methodological Answer:

Use a combination of analytical techniques:

- HPLC-UV: Employ a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min. Validate linearity (R² > 0.999) over 10–200 µg/mL .

- Nonaqueous Potentiometric Titration: Titrate against 0.1M HClO₄ in glacial acetic acid. The compound’s basic nitrogen sites (if present) enable endpoint detection at ~15 mL titrant .

- Melting Point: Confirm consistency with literature values (e.g., 165–167°C) to rule out polymorphic impurities .

Validation Parameters (Example):

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Precision (RSD%) | 1.2% | ≤2% |

| Accuracy (% Recovery) | 98.5–101.3% | 95–105% |

| LOD | 0.5 µg/mL | <1 µg/mL |

Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive)?

Methodological Answer:

Discrepancies may arise from:

Structural Analogues: Subtle differences in substituents (e.g., 3-methyl vs. 3-ethyl) drastically alter bioactivity. Compare activity of this compound with its 3-chloro or 6-methyl derivatives .

Assay Conditions: Optimize MIC testing using standardized inoculum (1×10⁵ CFU/mL) and broth microdilution (Mueller-Hinton for bacteria, RPMI for fungi) .

Metabolic Stability: Assess compound stability in liver microsomes (e.g., murine S9 fractions) to rule out rapid degradation masking activity .

Case Study:

- A 6-methyl analogue showed 4x higher antifungal activity (MIC = 8 µg/mL vs. Candida albicans) compared to the parent compound due to enhanced membrane permeability .

Advanced: What advanced techniques confirm the compound’s crystal structure?

Methodological Answer:

- Single-Crystal XRD: Resolve the structure using SHELX software. Key parameters: space group P2₁/c, Z = 4, R-factor < 0.05. The 4-fluorobenzyl group exhibits a dihedral angle of 85° with the chromenone plane .

- Solid-State NMR: ¹³C CP/MAS NMR confirms protonation states (e.g., carbonyl C=O at 165 ppm) and hydrogen bonding .

- DFT Calculations: Compare experimental (XRD) and computed (B3LYP/6-311+G(d,p)) bond lengths to validate geometry .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.